molecular formula C14H24INO4 B8139343 (2S,5R)-Tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate

(2S,5R)-Tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate

Cat. No.: B8139343
M. Wt: 397.25 g/mol
InChI Key: GXDDETCOIZTESK-BXUZGUMPSA-N
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Description

(2S,5R)-Tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R)-Tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic ring system and the introduction of the iodomethyl group. Common reagents used in these steps include iodine, tert-butyl alcohol, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (2S,5R)-Tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions, forming more complex ring systems.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Chemistry: In chemistry, (2S,5R)-Tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[46]undecane-10-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (2S,5R)-Tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of existing structures. The spirocyclic structure also allows for unique interactions with biological molecules, potentially leading to specific biological effects.

Comparison with Similar Compounds

  • (2S,5R)-Tert-butyl 2-(bromomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate
  • (2S,5R)-Tert-butyl 2-(chloromethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate

Comparison: Compared to its bromomethyl and chloromethyl analogs, (2S,5R)-Tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate is unique due to the presence of the iodomethyl group. This group is more reactive in nucleophilic substitution reactions, making the compound more versatile in synthetic applications. Additionally, the spirocyclic structure provides a unique three-dimensional arrangement that can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl (2R,5R)-2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3/t11-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDDETCOIZTESK-BXUZGUMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@]2(C1)CC[C@@H](O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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